2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a thiazole ring and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting 4-methylbenzenesulfonyl chloride with an amine group under basic conditions.
Coupling Reaction: The final step involves coupling the thiazole derivative with the sulfonamide-substituted benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The thiazole ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylbenzenesulfonamido)benzoic acid
- N-(4-(4-methylphenyl)-1,3-thiazol-2-yl)benzamide
- 4-methylbenzenesulfonamide
Uniqueness
2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of a thiazole ring and a sulfonamide group, which provides distinct chemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-16-7-11-18(12-8-16)22-15-31-24(25-22)26-23(28)20-5-3-4-6-21(20)27-32(29,30)19-13-9-17(2)10-14-19/h3-15,27H,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNYULXQWNVZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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